molecular formula C25H28N2O4 B2454265 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898456-85-4

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2454265
CAS No.: 898456-85-4
M. Wt: 420.509
InChI Key: WVRYSKSKZDUBEQ-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The methoxyphenyl and methylphenyl groups are introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with appropriate aryl halides under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Aryl halides, amines, thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is unique due to its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a valuable compound for research in medicinal chemistry and pharmacology, offering opportunities for the development of new therapeutic agents.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-19-4-3-5-20(14-19)17-31-25-18-30-23(15-24(25)28)16-26-10-12-27(13-11-26)21-6-8-22(29-2)9-7-21/h3-9,14-15,18H,10-13,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRYSKSKZDUBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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